alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene
Overview
Description
Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene is a synthetic compound that serves as an analytical standard and impurity in the manufacture of pharmaceutical products . It is also used as a reference material for high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stilbene derivatives, including alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene, typically involves the reaction of 1,2-dimethylpyridinium iodide with 4-dimethylaminobenzaldehyde and 4-ethoxybenzaldehyde . This reaction produces the desired stilbene compound in moderate yields under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stilbene oxides, while reduction may produce stilbene diols.
Scientific Research Applications
Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene has several scientific research applications, including:
Chemistry: Used as a reference material for analytical techniques such as HPLC and GC/MS.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated as an impurity in pharmaceutical products, particularly in the synthesis of tamoxifen.
Industry: Utilized in the production of various chemical intermediates and as a standard for quality control.
Mechanism of Action
The mechanism of action of alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene involves its interaction with molecular targets such as protein kinase C and estrogen receptors . It acts as a selective estrogen response modifier (SERM) and exhibits anti-angiogenetic properties . The compound’s effects are mediated through the modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: A selective estrogen receptor modulator used in the treatment of breast cancer.
Resveratrol: A natural stilbene with antioxidant and anti-inflammatory properties.
Pterostilbene: A derivative of resveratrol with enhanced bioavailability and similar biological activities.
Uniqueness
Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene is unique due to its specific structural features and its role as an impurity in tamoxifen synthesis . Unlike resveratrol and pterostilbene, which are naturally occurring, this compound is synthetically produced and primarily used in analytical and pharmaceutical applications .
Properties
IUPAC Name |
2-[4-[(E)-1,2-diphenylethenyl]phenoxy]-N,N-dimethylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-25(2)17-18-26-23-15-13-22(14-16-23)24(21-11-7-4-8-12-21)19-20-9-5-3-6-10-20/h3-16,19H,17-18H2,1-2H3/b24-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOWMFOUQCRAAG-LYBHJNIJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97151-10-5 | |
Record name | Desethyl tamoxifen, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097151105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESETHYL TAMOXIFEN, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4542Y3O42A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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